molecular formula C9H18Cl2N2O B2416658 (2R,4R)-2-Cyclopropylpiperidine-4-carboxamide;dihydrochloride CAS No. 2418593-92-5

(2R,4R)-2-Cyclopropylpiperidine-4-carboxamide;dihydrochloride

Cat. No.: B2416658
CAS No.: 2418593-92-5
M. Wt: 241.16
InChI Key: LKLIUJKCCRHSJH-RHJRFJOKSA-N
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Description

(2R,4R)-2-Cyclopropylpiperidine-4-carboxamide;dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropyl group attached to a piperidine ring, which is further functionalized with a carboxamide group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-Cyclopropylpiperidine-4-carboxamide;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable piperidine derivative, followed by the introduction of the carboxamide group through amidation reactions. The final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-Cyclopropylpiperidine-4-carboxamide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

(2R,4R)-2-Cyclopropylpiperidine-4-carboxamide;dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2R,4R)-2-Cyclopropylpiperidine-4-carboxamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate: Another compound with similar structural features and biological activity.

    (2R,4R)-1-(2-Hydroxymethyl-1,3-dioxolan-4-yl)thymine: Known for its antiviral properties and mechanism of action involving nucleoside analogues.

Uniqueness

(2R,4R)-2-Cyclopropylpiperidine-4-carboxamide;dihydrochloride is unique due to its specific structural configuration and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R,4R)-2-cyclopropylpiperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.2ClH/c10-9(12)7-3-4-11-8(5-7)6-1-2-6;;/h6-8,11H,1-5H2,(H2,10,12);2*1H/t7-,8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLIUJKCCRHSJH-RHJRFJOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(CCN2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@@H]1C(=O)N)C2CC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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